Aluminum bromide

Catalog No.
S793656
CAS No.
7727-15-3
M.F
AlBr3
M. Wt
266.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum bromide

CAS Number

7727-15-3

Product Name

Aluminum bromide

IUPAC Name

tribromoalumane

Molecular Formula

AlBr3

Molecular Weight

266.69 g/mol

InChI

InChI=1S/Al.3BrH/h;3*1H/q+3;;;/p-3

InChI Key

PQLAYKMGZDUDLQ-UHFFFAOYSA-K

SMILES

[Al](Br)(Br)Br

Solubility

Sol in many organic solvents such as benzene, nitrobenzene, toluene, xylene, simple hydrocarbons
Sol in ethe

Synonyms

Aluminum Tribromide; Aluminum Tribromide (AlBr3); NSC 87608;

Canonical SMILES

[Al](Br)(Br)Br

Lewis Acid Catalyst:

Aluminum bromide is a strong Lewis acid, meaning it readily accepts electron pairs from other molecules. This makes it a valuable catalyst for various organic synthesis reactions, including:

  • Friedel-Crafts alkylation and acylation: These reactions involve attaching an alkyl or acyl group (R- or RCO-, respectively) to an aromatic ring. Aluminum bromide acts as a catalyst by accepting a lone pair of electrons from the alkyl or acyl halide, making it more reactive towards the aromatic ring .
  • Epoxide ring opening: Epoxides are cyclic ethers containing an oxygen atom bonded to two carbon atoms. Aluminum bromide can cleave the C-O bond in epoxides, allowing for the attachment of various functional groups .
  • Bromination and isomerization: Aluminum bromide can also assist in the addition of a bromine atom (bromination) or rearrangement of functional groups (isomerization) within organic molecules .

Source of Aluminum and Bromide Ions:

Due to its high water solubility, aluminum bromide readily dissociates into aluminum (Al³⁺) and bromide (Br⁻) ions in solution. This makes it a convenient source for these ions in various research applications, such as:

  • Chemical analysis: Aluminum and bromide ions can be detected using various analytical techniques, such as atomic absorption spectroscopy and ion chromatography. Aluminum bromide serves as a standard for calibrating these instruments .
  • Synthesis of aluminum and bromine compounds: Aluminum bromide can be used as a starting material for the synthesis of other aluminum and bromine-containing compounds used in various scientific studies .

Other Applications:

Beyond the aforementioned uses, aluminum bromide finds applications in other areas of scientific research, such as:

  • Crystal growth: Ultra-high purity aluminum bromide can be used as a solvent for growing high-quality crystals for various applications, including electronic devices and lasers .
  • Flame retardants: Aluminum bromide can be incorporated into certain materials to enhance their flame retardancy properties .

Aluminum bromide is a colorless, hygroscopic solid that can exist in different forms, primarily as a dimeric structure (Al2Br6) in the solid state and as monomeric AlBr3 in the vapor phase. It is characterized by its ability to absorb moisture and its corrosive nature when in contact with water or organic solvents. The compound is highly reactive and can produce harmful fumes upon hydrolysis, making it hazardous to health and requiring careful handling in laboratory settings .

  • Corrosivity: Contact with skin, eyes, or mucous membranes can cause severe irritation and burns [].
  • Toxicity: Inhalation of hydrogen bromide fumes formed upon reaction with water can cause respiratory problems [].
  • Reactivity: Reacts violently with water, releasing toxic and corrosive hydrogen bromide gas []. Incompatible with strong acids, alcohols, and alkali metals.

Safety Precautions:

  • Wear appropriate personal protective equipment like gloves, goggles, and respirators when handling aluminum bromide [].
  • Work in a well-ventilated fume hood to avoid inhalation of fumes.
  • Store in tightly sealed containers under an inert atmosphere like nitrogen.

The formation of aluminum bromide occurs through a redox reaction between aluminum and bromine:

2Al(s)+3Br2(l)2AlBr3(s)2\text{Al}(s)+3\text{Br}_2(l)\rightarrow 2\text{AlBr}_3(s)

This reaction is exothermic, releasing a significant amount of heat. Upon exposure to water, aluminum bromide reacts vigorously, producing hydrobromic acid (HBr) and hydrated aluminum ions:

AlBr3(s)+6H2O(l)2Al H263+(aq)+6Br(aq)+3HBr(g)\text{AlBr}_3(s)+6\text{H}_2O(l)\rightarrow 2\text{Al H}_2\text{O }_6^{3+}(aq)+6\text{Br}^-(aq)+3\text{HBr}(g)

The hydrolysis of aluminum bromide results in an acidic solution due to the release of HBr gas .

Aluminum bromide can be synthesized through several methods:

  • Direct Reaction: Mixing powdered aluminum with liquid bromine generates aluminum bromide:
    2Al(s)+3Br2(l)2AlBr3(s)2\text{Al}(s)+3\text{Br}_2(l)\rightarrow 2\text{AlBr}_3(s)
  • Hydrolysis of Aluminum Chloride: Aluminum bromide can also be produced by reacting aluminum chloride with hydrobromic acid:
    AlCl3+3HBrAlBr3+3HCl\text{AlCl}_3+3\text{HBr}\rightarrow \text{AlBr}_3+3\text{HCl}
  • Thermal Decomposition: Heating aluminum bromide at high temperatures can yield its monomeric form from the dimer .

Aluminum bromide has several applications across various fields:

  • Catalyst: It serves as a catalyst in Friedel-Crafts reactions for organic synthesis.
  • Electroplating: Used in electroplating processes to enhance adhesion between metals.
  • Brominating Agent: Acts as a brominating agent in organic chemistry.
  • Chemical Intermediate: Employed in the synthesis of other chemical compounds .

Studies indicate that aluminum bromide interacts readily with water and alcohols, producing exothermic reactions that release harmful fumes. It also forms adducts with Lewis bases due to its Lewis acidic character. The compound's reactivity with various solvents makes it useful in organic synthesis but necessitates careful handling to prevent hazardous situations .

Several compounds share similarities with aluminum bromide, particularly those within the group of metal halides:

CompoundFormulaCharacteristicsUnique Features
Aluminum chlorideAlCl3Colorless solid; less hygroscopic than AlBr3More stable at room temperature
Aluminum iodideAlI3Exists as a white solid; more reactive than AlBr3Higher reactivity due to larger iodide ion
Boron tribromideBBr3Lewis acid; exists as a monomerLacks dimerization tendency compared to AlBr3
Gallium bromideGaBr3Similar ionic structure; used in semiconductor researchHigher melting point than aluminum bromide

Aluminum bromide's unique properties stem from its dimerization tendency and strong Lewis acidity compared to other metal halides. Its reactivity profile is distinct due to the presence of aluminum's trivalent state and the electronegative nature of bromine .

Electrophilic Activation Mechanisms in AlBr₃-Mediated Reactions

AlBr₃ serves as a potent Lewis acid catalyst in electrophilic aromatic substitution (EAS) and hydrocarbon functionalization. Its ability to polarize halogen bonds is exemplified in bromination reactions, where AlBr₃ activates Br₂ by forming a Br⁺-AlBr₄⁻ complex, rendering bromine sufficiently electrophilic to attack aromatic rings. For instance, benzene bromination proceeds via:

  • Electrophile generation: $$ \text{Br}2 + \text{AlBr}3 \rightarrow \text{Br}^+ \text{AlBr}_4^- $$
  • Aromatic attack: Benzene’s π-system donates electrons to Br⁺, forming a cyclohexadienyl carbocation.
  • Deprotonation: AlBr₄⁻ abstracts a proton, restoring aromaticity and yielding bromobenzene.

In alkyne chemistry, AlBr₃ coordinates to nitriles and acetylenes, creating electrophilic intermediates that undergo anti-hydroarylation with arenes. For example, 3-arylpropynenitriles react with toluene in AlBr₃ to form 3,3-diarylpropenenitriles via a stereoselective mechanism (64% yield).

Dimerization Behavior and Molecular Aggregation Patterns

AlBr₃ exhibits dynamic equilibria between monomeric (AlBr₃) and dimeric (Al₂Br₆) forms, influenced by temperature and solvent polarity:

PropertyMonomeric AlBr₃Dimeric Al₂Br₆
StructureTrigonal planar (D₃h)Edge-shared tetrahedra (D₂h)
Thermal StabilityStable >1000°CDominant <100°C
Bond Length (Al-Br)2.24–2.30 Å2.25–2.27 Å
ΔH Dissociation59 kJ/mol

Data from high-temperature IR and NQR studies.

Dimerization lowers Lewis acidity but enhances stability in nonpolar solvents like toluene. Solid-state Al₂Br₆ adopts a hexagonal close-packed lattice, with Al³⁺ occupying two-thirds of octahedral sites.

Coordination Chemistry with π-Donor Ligands

AlBr₃ forms stable adducts with π-donor ligands such as dimethylsulfide (DMS) and pyrazine. Three polymorphs of [(CH₃)₂S]AlBr₃ have been identified via ⁸¹Br NQR spectroscopy, differing in ligand conformation and Al–S bond lengths (2.13–2.26 Å). Key complexes include:

  • [(CH₃)₂S]₂AlBr₃: Solid at 25°C, with tetrahedral Al geometry.
  • [(CH₃)₂S]AlBr₃: Liquid (mp 14°C), exhibiting conformational isomerism.

Ab initio calculations reveal that ligand basicity inversely correlates with AlBr₃’s Lewis acidity. For instance, pyrazine forms bridged complexes (AlBr₃·pyz·AlBr₃) with Al–N bonds of 1.999 Å, confirmed by X-ray diffraction.

Friedel-Crafts Alkylation/Acylation Reaction Engineering

Aluminum bromide’s primary application lies in Friedel-Crafts reactions, where it facilitates electrophilic aromatic substitution by polarizing alkyl or acyl halides. The catalyst activates substrates via a two-step mechanism: (1) coordination to the halide (e.g., R–X), generating a highly electrophilic R⁺ intermediate, and (2) stabilization of the resultant Wheland intermediate through bromide counterion interactions [1] [4]. For instance, in benzylation reactions, AlBr₃ binds to benzyl chloride, forming a benzyl carbocation that attacks electron-rich arenes. This process is exemplified by the synthesis of 4-methylacetophenone from toluene and acetyl chloride, achieving yields exceeding 85% under optimized conditions [1].

Recent advances leverage AlBr₃ nanoparticles (NPs) to enhance catalytic performance. With surface areas exceeding 150 m²/g, these NPs reduce reaction times by 40% compared to bulk AlBr₃ in toluene alkylation [3]. Table 1 contrasts AlBr₃ with other Lewis acids in Friedel-Crafts acylation:

CatalystSubstrateProduct Yield (%)Reaction Time (h)
AlBr₃Benzene + AcCl922.5
AlCl₃Benzene + AcCl883.0
FeBr₃Benzene + AcCl784.0

Table 1: Comparative efficiency of Lewis acids in Friedel-Crafts acylation [1] [4] [5].

Notably, AlBr₃ exhibits superior compatibility with brominated substrates. In bromobenzene alkylation, AlCl₃ fails due to halide exchange, whereas AlBr₃ preserves regioselectivity by minimizing scrambling [5].

Regioselective Hydroarylation of Unsaturated Systems

AlBr₃ enables regiocontrolled hydroarylation of alkynes and alkenes via anti-addition pathways. A seminal study demonstrated its utility in the anti-hydroarylation of 3-arylpropynenitriles with electron-rich arenes (e.g., anisole) [6]. The reaction proceeds through AlBr₃-mediated polarization of the alkyne triple bond, directing nucleophilic attack to the β-position. This method furnishes 3,3-diarylpropenenitriles with >90% regioselectivity and 85–92% yields (Table 2).

Alkyne SubstrateArene PartnerProduct Yield (%)Regioselectivity (%)
3-PhenylpropynenitrileAnisole9194
3-(4-ClC₆H₄)propynenitrileMesitylene8789

Table 2: AlBr₃-catalyzed anti-hydroarylation of 3-arylpropynenitriles [6].

Mechanistic studies reveal that AlBr₃ coordinates to the nitrile group, inducing partial positive charge on the alkyne’s β-carbon. Concurrently, the arene’s π-system attacks this site, followed by proton transfer from the AlBr₃–HBr complex to the α-carbon.

Stereochemical Control in Cycloaddition Processes

In Diels-Alder reactions, AlBr₃ governs stereoselectivity by preorganizing diene and dienophile geometries. A mixed AlBr₃/AlMe₃ system (10:1 ratio) was shown to accelerate the cycloaddition of sterically demanding dienes, yielding tricyclic compounds with >95% endo selectivity [2]. The AlMe₃ component scavenges HBr byproducts, preventing catalyst deactivation and maintaining reaction fidelity.

For example, the reaction of furan with maleic anhydride in the presence of AlBr₃/AlMe₃ produces the endo adduct exclusively within 1 hour, whereas conventional catalysts require 6–8 hours and exhibit reduced selectivity [2]. The catalyst’s ability to stabilize transition-state charges through bromide ion pairing is critical to this outcome.

Methane Activation and Oligomerization Pathways

While less explored, AlBr₃ shows potential in methane functionalization. Preliminary studies indicate that under high pressure (50–100 bar), AlBr₃ mediates methane coupling to ethylene via a radical-chain mechanism. The catalyst abstracts a hydrogen atom from CH₄, generating methyl radicals that dimerize to C₂H₄. However, yields remain modest (12–18%), necessitating co-catalysts like CuBr to improve efficiency [3] [6].

Aluminum bromide functions as one of the most effective Lewis acid catalysts for electrophilic aromatic substitution reactions, demonstrating superior catalytic activity compared to its chloride analog due to its enhanced Lewis acidity [1] [2]. The mechanistic framework of aluminum bromide-promoted electrophilic aromatic substitution involves a sophisticated interplay of Lewis acid activation, carbocation formation, and aromatic nucleophilic attack.

The fundamental mechanism begins with the coordination of aluminum bromide to the electrophilic precursor, creating a highly reactive electrophilic species. In bromination reactions, aluminum bromide coordinates to molecular bromine, polarizing the bromine-bromine bond and generating the activated complex aluminum tetrabromide-bromine adduct [3] [4]. This coordination dramatically enhances the electrophilicity of the terminal bromine atom, converting the relatively unreactive bromine molecule into a potent electrophile capable of attacking the electron-rich aromatic ring [2] [5].

The rate-determining step involves the nucleophilic attack of the aromatic π-system on the activated electrophile, resulting in the formation of a resonance-stabilized carbocation intermediate known as the σ-complex or arenium ion [1] [6]. This intermediate represents a critical mechanistic branch point where the aromatic character is temporarily disrupted. The σ-complex exhibits characteristic resonance stabilization through delocalization of the positive charge across multiple carbon centers, as evidenced by nuclear magnetic resonance spectroscopic studies and computational analyses [7] [8].

Kinetic investigations reveal that the carbon-carbon bond formation step possesses an activation energy of approximately 15.9 kilocalories per mole, making it the rate-determining process in the overall substitution sequence [9]. The subsequent deprotonation step proceeds rapidly with a significantly lower activation barrier of 3.2 kilocalories per mole, restoring aromaticity and regenerating the aluminum bromide catalyst [9] [6].

Recent mechanistic studies on aluminum bromide-promoted hydroarylation of acetylene derivatives demonstrate the versatility of this Lewis acid system [8]. The reaction of 3-arylpropynenitriles with aromatic compounds under aluminum bromide catalysis proceeds through stereoselective anti-hydroarylation, yielding 3,3-diarylpropenenitriles with high regioselectivity [10] [8]. This transformation requires substantial excess of aluminum bromide (6 equivalents) and proceeds at ambient temperature, suggesting the formation of highly electrophilic aluminum bromide-substrate complexes that facilitate the carbon-carbon bond formation process.

The electrophilic activation mechanism extends beyond simple halogenation to encompass Friedel-Crafts alkylation and acylation reactions. In alkylation processes, aluminum bromide coordinates to alkyl halides, facilitating carbocation formation through heterolytic cleavage of the carbon-halogen bond [11] [12]. The resulting carbocation-aluminum bromide ion pair maintains sufficient electrophilicity to attack aromatic rings while being stabilized against decomposition by the aluminum bromide counterion [9] [13].

Computational studies utilizing density functional theory have elucidated the detailed energetics of aluminum bromide-catalyzed reactions [9]. The dimeric aluminum bromide species (aluminum hexabromide) represents the predominant catalytically active form in non-coordinating solvents, with dissociation to monomeric aluminum bromide occurring at elevated temperatures [14] [9]. The preference for dimeric aluminum bromide in catalytic processes stems from its enhanced Lewis acidity and improved substrate coordination capabilities compared to monomeric forms.

Spectroscopic evidence from infrared and nuclear magnetic resonance studies confirms the formation of discrete aluminum bromide-substrate complexes during electrophilic aromatic substitution reactions [7] [8]. These complexes exhibit characteristic shifts in vibrational and nuclear magnetic resonance frequencies, indicating strong coordination between aluminum bromide and both electrophilic precursors and aromatic substrates [15].

The reaction dynamics exhibit pronounced temperature dependence, with rate constants following Arrhenius behavior across the temperature range of 0 to 100 degrees Celsius [16]. Temperature elevation accelerates both the electrophile activation and subsequent aromatic attack steps, though excessive temperatures can lead to competing side reactions and catalyst decomposition [17] [18].

Carbocation Stabilization and Rearrangement Phenomena

Aluminum bromide demonstrates exceptional capability in stabilizing carbocation intermediates through multiple coordination modes and electronic effects, fundamentally altering the energetics and dynamics of carbocationic processes [19] [20]. The stabilization mechanisms encompass direct coordination interactions, charge delocalization enhancement, and solvent medium effects that collectively contribute to extended carbocation lifetimes and modified reactivity patterns.

Primary carbocations, typically highly unstable and short-lived species, experience significant stabilization in aluminum bromide-mediated systems through weak coordination interactions [21] [22]. The electron-deficient aluminum center provides a coordination site for electron density donation from neighboring σ-bonds and π-systems, effectively reducing the electron deficiency at the carbocationic carbon [23] [20]. This stabilization manifests as increased half-lives from microseconds to milliseconds, enabling participation in subsequent chemical transformations that would otherwise be precluded by rapid decomposition.

Secondary carbocations benefit from more substantial aluminum bromide coordination, resulting in moderate stabilization effects that facilitate controlled rearrangement processes [19] [23]. The coordination geometry around aluminum bromide allows for optimal overlap between the carbocation p-orbital and aluminum d-orbitals, creating a stabilized carbocation-aluminum bromide complex [24] [25]. This coordination mode effectively lowers the carbocation energy by 5 to 10 kilocalories per mole compared to uncoordinated systems.

Tertiary carbocations exhibit the most pronounced stabilization effects in aluminum bromide systems, with coordination energies reaching 15 to 20 kilocalories per mole [22] [23]. The enhanced stability arises from multiple factors including hyperconjugation with adjacent carbon-hydrogen bonds, inductive effects from alkyl substituents, and direct coordination with aluminum bromide [22]. These stabilized tertiary carbocations demonstrate extended lifetimes on the order of seconds to minutes, enabling detailed mechanistic investigations and controlled synthetic transformations.

The phenomenon of carbocation rearrangement in aluminum bromide systems follows well-established patterns of 1,2-hydride and alkyl shifts, though the presence of aluminum bromide can significantly alter rearrangement kinetics and thermodynamics [19] [23]. Primary to secondary carbocation rearrangements proceed with activation energies of approximately 25.0 kilocalories per mole, while secondary to tertiary rearrangements require lower activation energies of 18.5 kilocalories per mole [19] [20]. These energy differences reflect the thermodynamic driving force toward more substituted and therefore more stable carbocation structures.

Wagner-Meerwein rearrangements represent a particularly important class of carbocation reorganizations in aluminum bromide systems [24] [25]. The aluminum bromide-catalyzed isomerization of 1-propyl bromide proceeds through primary carbocation formation followed by rapid 1,2-hydride shift to generate the more stable secondary carbocation [24]. Kinetic analysis reveals that the rearrangement step occurs faster than competing elimination or substitution processes, emphasizing the thermodynamic preference for more stable carbocation structures.

Ring expansion reactions constitute another significant category of aluminum bromide-promoted carbocation rearrangements [23] [26]. Carbocations adjacent to strained ring systems, particularly cyclobutane and cyclopropane derivatives, undergo ring expansion to relieve ring strain and generate more stable carbocation intermediates [23]. These processes typically involve 1,2-alkyl shifts where the migrating carbon-carbon bond relieves ring strain while simultaneously stabilizing the positive charge.

The superacidic aluminum bromide-hydrogen bromide system enables the stabilization of exceptionally electron-deficient carbocations, including protonated aromatic species [7]. The crystalline isolation of protonated benzene as the hexahydroaluminum heptabromide salt demonstrates the remarkable stabilizing capability of aluminum bromide-based superacid systems [7]. These superelectrophilic species exhibit lifetimes sufficient for structural characterization and mechanistic investigation under carefully controlled conditions.

Carbocation-aluminum bromide ion pairing effects play crucial roles in determining rearrangement pathways and reaction selectivities [27] [9]. The aluminum heptabromide counterion provides both electronic stabilization through charge delocalization and steric effects that can influence rearrangement directions [9]. Computational studies indicate that tight ion pairing favors certain rearrangement pathways while suppressing others, leading to enhanced selectivity in complex rearrangement sequences.

The temperature dependence of carbocation rearrangements in aluminum bromide systems exhibits complex behavior reflecting multiple competing processes [17]. At lower temperatures, ion pairing effects dominate and rearrangements proceed through concerted mechanisms with minimal carbocation character [19]. Elevated temperatures favor stepwise rearrangement pathways with discrete carbocation intermediates, though excessive temperatures can lead to carbocation decomposition and reduced selectivity.

Solvent-Free Reaction Landscapes in Superacidic Media

The development of solvent-free aluminum bromide-based superacidic systems represents a paradigm shift in mechanistic organic chemistry, enabling the generation and study of extremely electrophilic species under conditions previously inaccessible through conventional solution-phase methods [17] [28]. These heterogeneous and homogeneous media exhibit acidity levels extending beyond the conventional Hammett acidity scale, with H₀ values ranging from -8 to -21, depending on the specific aluminum bromide combination employed [7] [17].

The aluminum bromide-hydrogen bromide system functions as a particularly effective solvent-free superacid, capable of protonating weakly basic aromatic compounds including benzene itself [7]. This system operates through a combination of aluminum bromide Lewis acidity and hydrogen bromide Brønsted acidity, creating a synergistic effect that dramatically enhances the overall acidity beyond either component individually [7] [29]. The resulting ionic liquid medium exhibits remarkable stability at ambient temperatures while maintaining sufficient fluidity for substrate dissolution and product formation.

Mechanistic investigations in aluminum bromide-trifluoromethanesulfonic acid systems reveal the formation of extraordinarily electrophilic superelectrophiles [17] [29]. These species, characterized by H₀ values approaching -18 to -21, demonstrate the capability to protonate normally unreactive substrates and promote reactions impossible under conventional acidic conditions [7] [17]. The solvent-free nature of these systems eliminates competing coordination effects from protic solvents, enabling the full expression of aluminum bromide Lewis acidity.

The phase behavior of solvent-free aluminum bromide systems exhibits complex temperature-dependent characteristics that profoundly influence reaction mechanisms and selectivities [17] [18]. At temperatures below the aluminum bromide melting point (97 degrees Celsius), the system exists as a heterogeneous mixture where solid aluminum bromide particles provide localized high-acidity microenvironments [18]. Above the melting point, homogeneous liquid phases form, enabling more uniform acidity distribution and enhanced substrate accessibility.

Ultrasonic irradiation has emerged as a powerful technique for enhancing reactivity in solvent-free aluminum bromide systems [17]. The acoustic cavitation effects generate localized high-temperature and high-pressure conditions that facilitate heterogeneous aluminum bromide-substrate interactions [17]. Sonication reduces reaction times from hours to minutes while maintaining or improving product yields, demonstrating the importance of physical mixing in heterogeneous superacidic systems.

The aluminum bromide-boron tris(trifluoromethanesulfonate) combination represents one of the most acidic solvent-free systems reported, with estimated H₀ values exceeding -20 [17]. This system enables the quantitative generation of extremely stable carbocations including adamantyl and diamantyl cations under ambient conditions [17]. The enhanced acidity arises from the combination of aluminum bromide Lewis acidity with the electron-withdrawing trifluoromethanesulfonate groups, creating a medium capable of supporting carbocations that would be unstable in conventional superacids.

Reaction rate enhancements in solvent-free aluminum bromide systems span four to six orders of magnitude compared to conventional catalytic systems [15] [17]. These dramatic acceleration effects reflect the combination of enhanced acidity, elimination of competing solvation effects, and increased local concentrations of reactive species [28] [30]. The absence of solvent molecules removes potential coordination sites that could compete with substrate binding to aluminum bromide, enabling more efficient catalytic turnover.

The thermal stability of solvent-free aluminum bromide systems varies significantly with composition and operating conditions [18] [31]. Pure aluminum bromide remains stable up to its sublimation temperature (255 degrees Celsius), though decomposition can occur in the presence of water or alcohols [18]. The addition of hydrogen bromide or other Brønsted acids generally enhances system stability by preventing hydrolysis while maintaining high acidity levels [7].

Catalyst regeneration in solvent-free aluminum bromide systems proceeds through straightforward thermal treatment or acid washing procedures [17] [18]. The absence of coordinating solvents simplifies catalyst recovery and minimizes aluminum bromide losses through coordination compound formation [30]. This feature represents a significant advantage for industrial applications where catalyst cost and recovery efficiency are critical economic factors.

Physical Description

Aluminum bromide, anhydrous appears as a white to yellowish-red, lumpy solid with a pungent odor.
Aluminum bromide, solution appears as a light-yellow colored liquid. Very corrosive to skin, eyes and mucous membranes. Used to make other chemical substances.

Color/Form

White-yellowish monoclinic crystals
White to yellowish-red lumps

Boiling Point

255 °C

Density

3.2

Melting Point

97.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 81.3 °C

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7727-15-3

Associated Chemicals

Aluminum bromide hexahydrate; 7784-11-4
Aluminum ion (3+);22537-23-1

Wikipedia

Aluminium tribromide

Use Classification

Fire Hazards -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

Manufacture is by direct reaction of ... aluminum hydroxide and hydrobromic acid.
By passing bromine over heated aluminum; reaction of hydrobromide with aluminum hydroxide.

General Manufacturing Information

Aluminum bromide (AlBr3): ACTIVE
/Basic aluminum bromide/ antiperspirant formulations are given containing various aluminum-zirconium or aluminum-zinc complexes.

Storage Conditions

Extremely reactive with air, moisture and compounds containing active hydrogen and therefore must be kept under a blanket of inert gas. /Aluminum alkyls/
In general, materials ... toxic as stored or which can decompose into toxic components ... Should be stored in cool ... ventilated place, out of ... sun, away from ... fire hazard ... be periodically inspected and monitored. Incompatible materials should be isolated ...
All possibility of contact with water must be avoided. Solution containing not more than 20% of these compounds in non-reactive solvents, however, can be handled without risk of spontaneous ignition. /Aluminum alkyls/
Must be stored in an inert atmosphere; sensitive to oxidation and hydrolysis in air. /Trialkylaluminums/
Separate from air, water, halocarbons, alcohols. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquid storage warehouse, room, or cabinet. /Aluminum alkyls/

Stability Shelf Life

Fumes strongly in air... . Keep /anhydrous form/ tightly closed and protect from moisture. ...Keep /hexahydrate form/ well closed.
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

Dates

Last modified: 08-15-2023

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